(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate
Brand Name: Vulcanchem
CAS No.: 3642-91-9
VCID: VC3785360
InChI: InChI=1S/C17H16N2O6/c20-16(25-15-8-6-14(7-9-15)19(22)23)10-11-18-17(21)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21)
SMILES: C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32 g/mol

(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate

CAS No.: 3642-91-9

Cat. No.: VC3785360

Molecular Formula: C17H16N2O6

Molecular Weight: 344.32 g/mol

* For research use only. Not for human or veterinary use.

(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate - 3642-91-9

Specification

CAS No. 3642-91-9
Molecular Formula C17H16N2O6
Molecular Weight 344.32 g/mol
IUPAC Name (4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C17H16N2O6/c20-16(25-15-8-6-14(7-9-15)19(22)23)10-11-18-17(21)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21)
Standard InChI Key ZVWBGQBOHVVMEB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Characteristics

(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate consists of three key structural components:

  • A β-alanine (3-aminopropanoic acid) core structure

  • A phenylmethoxycarbonyl (Cbz) protecting group on the amino terminus

  • A 4-nitrophenyl ester on the carboxyl terminus

The molecular formula of this compound is C17H16N2O6 with a molecular weight of 344.32 g/mol. The structure contains two nitrogen atoms, one as part of the carbamate formed by the Cbz group, and another in the nitro group of the 4-nitrophenyl ester.

Synthesis Methods

The synthesis of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate typically follows established protocols for the preparation of activated amino acid esters. Based on the available literature, several methods can be employed:

Standard Synthetic Route

The most common synthetic route involves a two-step process:

  • Protection of β-alanine: The amino group of β-alanine is protected with benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions or similar procedures .

  • Esterification with 4-nitrophenol: The protected amino acid is then converted to the activated ester using one of several methods:

    • Direct esterification with 4-nitrophenol using carbodiimide coupling reagents (e.g., DCC or DCCD)

    • Conversion to an acid chloride followed by reaction with 4-nitrophenol

    • Use of carbonyldiimidazole or similar activating agents

Alternative Synthesis Methods

Alternative methods documented for similar compounds include:

  • Transesterification: Starting from methyl or ethyl esters of Cbz-protected β-alanine and performing transesterification with 4-nitrophenol under appropriate catalytic conditions .

  • From N-protected amino acid azides: Conversion of Cbz-β-alanine to its azide derivative followed by reaction with 4-nitrophenol .

Applications in Peptide Chemistry

Peptide Bond Formation

The primary application of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is in peptide synthesis, where it serves as an activated amino acid derivative for controlled peptide bond formation . The 4-nitrophenyl ester functions as an excellent leaving group during nucleophilic attack by amino groups of other amino acids or peptides.

Key advantages in peptide synthesis include:

  • Enhanced reactivity: The 4-nitrophenyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

  • Selective reactivity: The activation is specific to the carboxyl group, allowing for controlled peptide bond formation without side reactions.

  • Visual monitoring: The release of 4-nitrophenol (yellow color in basic conditions) provides a visual indicator of reaction progress .

Enzymatic Studies

Activated esters like (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate are valuable in enzymatic studies, particularly for:

  • Esterase activity assays: The compound can serve as a substrate for studying esterase activity, with the release of 4-nitrophenol providing a convenient spectrophotometric detection method .

  • Protease specificity investigations: Modified β-alanine derivatives can be used to probe the substrate specificity of various proteases and peptidases .

Table 1 summarizes the primary applications of this compound in biochemical research:

Application AreaSpecific UseKey Advantage
Peptide SynthesisActivated building blockControlled reactivity and selectivity
Enzymatic AssaysEsterase substrateColorimetric detection via 4-nitrophenol release
Protease StudiesSubstrate specificity probesStructure-activity relationship studies
Medicinal ChemistryProdrug developmentControlled release mechanisms

Comparison with Related Compounds

Phenylalanine Derivatives

The phenylalanine analogs of this compound, specifically (4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate (Z-Phe-ONp) and its D-isomer (Z-D-Phe-ONp), are more extensively documented in the literature . These compounds differ from (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate in having:

  • A phenyl substituent on the carbon chain

  • An α-amino acid structure rather than β-amino acid

  • Defined stereochemistry (S or R configuration)

Other Activated Esters

Several other activated ester forms are commonly used in peptide chemistry:

  • p-Nitrophenyl esters of other amino acids: Similar derivatives of various amino acids such as alanine (Z-Ala-ONp) and valine are utilized in peptide synthesis with comparable reactivity profiles .

  • Alternative activation groups: Besides 4-nitrophenyl esters, other common activated forms include:

    • N-hydroxysuccinimide (NHS) esters

    • Pentafluorophenyl esters

    • 2,4,5-trichlorophenyl esters

Table 2 compares the reactivity and properties of different activated esters:

Activated Ester TypeRelative ReactivityStability in SolutionColorimetric Detection
4-NitrophenylModerateGoodYes (yellow)
N-HydroxysuccinimideHighModerateNo
PentafluorophenylVery highPoorNo
2,4,5-TrichlorophenylHighGoodNo

Structure-Activity Relationships

The specific structural features of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate confer particular properties relevant to its applications:

  • β-Alanine backbone: Provides different conformational properties compared to α-amino acid derivatives, potentially affecting enzyme recognition and peptide folding when incorporated into larger structures .

  • Cbz protecting group: Offers UV detection capability and can be selectively removed by catalytic hydrogenation without affecting other functional groups .

  • 4-Nitrophenyl ester: Provides an activated carboxyl group with moderate reactivity, balancing good shelf stability with sufficient activation for peptide coupling reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator